N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide

Description

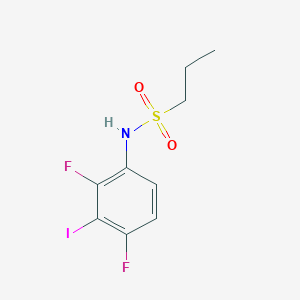

N-(2,4-Difluoro-3-iodophenyl)propane-1-sulfonamide is a sulfonamide derivative featuring a 2,4-difluoro-3-iodophenyl group attached to a propane-1-sulfonamide backbone. Sulfonamides are widely explored in medicinal chemistry due to their versatility in hydrogen bonding, metabolic stability, and enzyme inhibition properties. The iodine substituent in this compound may confer unique physicochemical and pharmacological characteristics, such as enhanced lipophilicity or utility in radiopharmaceutical applications, distinguishing it from related derivatives .

Properties

Molecular Formula |

C9H10F2INO2S |

|---|---|

Molecular Weight |

361.15 g/mol |

IUPAC Name |

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide |

InChI |

InChI=1S/C9H10F2INO2S/c1-2-5-16(14,15)13-7-4-3-6(10)9(12)8(7)11/h3-4,13H,2,5H2,1H3 |

InChI Key |

JRABDCPRXCYCOV-UHFFFAOYSA-N |

Canonical SMILES |

CCCS(=O)(=O)NC1=C(C(=C(C=C1)F)I)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide typically involves the reaction of 2,4-difluoro-3-iodoaniline with propane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonamide group.

Coupling Reactions: The aromatic ring can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative, while coupling reactions could produce biaryl compounds .

Scientific Research Applications

N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules through various organic reactions.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors or receptor modulators.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance binding affinity and specificity, while the sulfonamide group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2,4-difluoro-3-iodophenyl)propane-1-sulfonamide with structurally and functionally related sulfonamide derivatives, highlighting key differences in molecular features and applications:

Key Observations:

Structural Variations: Halogenation: The target compound’s 3-iodo group distinguishes it from Vemurafenib (3-chlorophenyl-pyrrolopyridine) and abrocitinib (non-halogenated cyclobutyl). Iodine’s large atomic radius and polarizability may enhance hydrophobic interactions in target binding compared to smaller halogens like fluorine or chlorine . Heterocyclic Additions: Vemurafenib and abrocitinib incorporate nitrogen-rich heterocycles (pyrrolopyridine, pyrrolopyrimidine), which are critical for kinase inhibition. The target compound lacks such groups, suggesting divergent therapeutic targets .

Pharmacological Implications: Vemurafenib’s pyrrolopyridine-carbonyl moiety enables potent BRAF kinase inhibition, while abrocitinib’s cyclobutyl-pyrrolopyrimidine system optimizes JAK1 selectivity. The boronate ester in ’s compound highlights sulfonamides’ utility as synthetic intermediates, whereas the target’s iodine may facilitate further derivatization (e.g., radioiodination for imaging/therapy) .

Physicochemical Properties: Molecular weight and solubility trends correlate with substituent complexity. Vemurafenib’s higher molecular weight (489.92 vs.

Biological Activity

N-(2,4-Difluoro-3-iodophenyl)propane-1-sulfonamide is a sulfonamide derivative notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound has garnered attention due to its unique molecular structure and the presence of halogen substituents, which may enhance its interactions with biological targets.

- Molecular Formula: CHFI N OS

- Molecular Weight: 361.151 g/mol

- CAS Number: 1392429-92-3

| Property | Value |

|---|---|

| Molecular Formula | CHFI N OS |

| Molecular Weight | 361.151 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and proteins. The sulfonamide group is known to inhibit various carbonic anhydrases and other enzymes involved in metabolic pathways. The presence of difluoro and iodo substituents may enhance the compound's binding affinity to target sites due to increased lipophilicity and altered electronic properties.

Inhibition Studies

Research indicates that this compound exhibits significant inhibitory activity against certain kinases and enzymes. For instance, it has been shown to inhibit MEK (Mitogen-Activated Protein Kinase/Extracellular Signal-Regulated Kinase Kinase), which is crucial in signaling pathways related to cell proliferation and survival.

Key Findings:

- IC50 Values: Studies have reported IC50 values in the nanomolar range for MEK inhibition, indicating potent activity.

- Selectivity: The compound displays selectivity for specific kinase pathways, which could be beneficial in targeting diseases such as cancer.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

-

Cancer Cell Line Studies:

- In vitro studies using various cancer cell lines demonstrated that this compound can induce apoptosis through the inhibition of MEK pathways.

- A notable study showed a reduction in cell viability in A549 lung cancer cells with an observed IC50 of approximately 25 nM.

-

Toxicity Assessment:

- Toxicity studies conducted on silkworm larvae indicated that the compound has a moderate safety profile, with LC50 values suggesting it is less toxic compared to other sulfonamide derivatives.

- The compound's effects on mitochondrial integrity were assessed, revealing minimal disruption at therapeutic concentrations.

-

Pharmacokinetic Properties:

- Preliminary pharmacokinetic studies suggest favorable absorption characteristics, with a half-life conducive for therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.